2-Amino-6-hydroxy-5-[(2-oxo-2-pyridin-3-ylethyl)amino]-1,3-diazinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-hydroxy-5-[(2-oxo-2-pyridin-3-ylethyl)amino]-1,3-diazinan-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a diazinanone ring, which is a six-membered ring containing nitrogen and oxygen atoms, and a pyridine moiety, which is a six-membered aromatic ring containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-hydroxy-5-[(2-oxo-2-pyridin-3-ylethyl)amino]-1,3-diazinan-4-one typically involves multi-step organic reactions. One common method involves the condensation of a pyridine derivative with a diazinanone precursor under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions often include specific temperatures, solvents, and pH levels to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-hydroxy-5-[(2-oxo-2-pyridin-3-ylethyl)amino]-1,3-diazinan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2-Amino-6-hydroxy-5-[(2-oxo-2-pyridin-3-ylethyl)amino]-1,3-diazinan-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-hydroxy-5-[(2-oxo-2-pyridin-3-ylethyl)amino]-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-hydroxy-5-[(2-oxo-2-pyridin-3-ylethyl)amino]-1,3-diazinan-4-one: shares structural similarities with other diazinanone and pyridine derivatives.
Indole derivatives: These compounds also contain nitrogen heterocycles and exhibit diverse biological activities.
Quinolone derivatives: These compounds are known for their antimicrobial properties and share some structural features with the target compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C11H15N5O3 |
---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-amino-6-hydroxy-5-[(2-oxo-2-pyridin-3-ylethyl)amino]-1,3-diazinan-4-one |
InChI |
InChI=1S/C11H15N5O3/c12-11-15-9(18)8(10(19)16-11)14-5-7(17)6-2-1-3-13-4-6/h1-4,8-9,11,14-15,18H,5,12H2,(H,16,19) |
InChI Key |
JSGYXFZEISSSDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CNC2C(NC(NC2=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.